1-(2,2-Dibromoethenyl)naphthalene
Description
Significance of Naphthalene (B1677914) Derivatives as Key Scaffolds in Chemical Research
Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon and serves as a fundamental building block in organic chemistry. ijrpr.combritannica.com Its structure consists of two fused benzene (B151609) rings, which imparts it with a unique aromatic character and reactivity, making it a crucial raw material for a wide array of chemical products. ijrpr.combritannica.com Historically sourced from coal tar, naphthalene is now also produced from petroleum and is a precursor to a multitude of derivatives with significant industrial and research applications. ijrpr.combritannica.comchemicalbook.com
The versatility of the naphthalene scaffold is evident in its widespread use. One of its primary applications is in the industrial production of phthalic anhydride, a key intermediate for manufacturing plasticizers, dyes, and resins. ijrpr.comwikipedia.org Furthermore, naphthalene derivatives are integral to the pharmaceutical industry. For instance, naproxen (B1676952) is a well-known nonsteroidal anti-inflammatory drug (NSAID), and propranolol (B1214883) is a beta blocker used to treat various cardiovascular conditions. ijrpr.comwikipedia.org The synthesis of 1-naphthol (B170400) and 2-naphthol (B1666908) from naphthalenesulfonic acids provides precursors for numerous dyestuffs, pigments, and rubber processing chemicals. wikipedia.org
In the realm of materials science, research is actively exploring the potential of naphthalene and its derivatives in the development of novel materials for electronics and energy storage. ijrpr.com Core-functionalised naphthalene diimides (c-NDIs), for example, are well-established components in organic electronics, solar cell technology, and artificial photosynthesis. nih.gov The planar structure and electronic properties of these derivatives make them suitable for use in organic field-effect transistors (OFETs). mdpi.com The diverse biological activities of naphthalene derivatives, including anti-inflammatory, antimicrobial, and antioxidant properties, continue to drive research into their potential therapeutic applications. ontosight.aiontosight.ai
Overview of Geminal Dihalovinyl Systems as Versatile Synthetic Intermediates
Geminal dihalovinyl systems, also known as 1,1-dihalo-1-alkenes, are highly valuable and versatile intermediates in modern organic synthesis. acs.org These compounds feature two halogen atoms attached to the same carbon atom of a double bond, which confers unique reactivity upon them. acs.org The presence of these two geminal halogens renders the molecule more reactive towards oxidative addition with metal complexes compared to their monohaloalkene counterparts, facilitating facile metal-catalyzed cross-coupling reactions. acs.org
This enhanced reactivity makes gem-dihalovinyl systems attractive bidentate electrophiles in organometallic chemistry. acs.org They serve as key building blocks for the synthesis of a wide range of organic molecules, including alkynes, carbocycles, and heterocycles. acs.org The synthetic utility of gem-dihalovinyl compounds lies in their ability to undergo selective reactions where one or both halogen atoms can be replaced with various other functional groups through metal-catalyzed processes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org
Beyond metal-catalyzed transformations, gem-dihalovinyl systems also participate in a variety of non-metal-assisted chemical reactions, further highlighting their versatility as synthetic tools. acs.org For example, they are precursors for the synthesis of terminal alkynes through reactions like the Corey-Fuchs reaction. smolecule.com The ability to selectively functionalize the dihalovinyl moiety by choosing appropriate coupling partners and reaction conditions allows for the construction of complex molecular architectures from relatively simple starting materials. acs.org
Historical Context and Evolution of Synthetic Strategies for Aryl-Substituted Gem-Dibromoolefins
The synthesis of aryl-substituted gem-dibromoolefins has evolved significantly over the years, driven by the increasing demand for these versatile intermediates in organic synthesis. One of the classical and still relevant methods for the preparation of gem-dibromoolefins is the Wittig-type reaction. This approach involves the reaction of an aldehyde with a phosphorus ylide, specifically one that can deliver a dibromomethylene group. For instance, the ylide Ph₃P=CBr₂ can be generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or bromoform (B151600) (CHBr₃) in the presence of a base. acs.org While effective, this method can sometimes result in low yields depending on the substrate. acs.org
Another well-established route to gem-dibromoolefins is the Corey-Fuchs reaction, which typically involves the reaction of an aldehyde with a reagent prepared from triphenylphosphine and carbon tetrabromide. This reaction proceeds through a dibromoalkene intermediate which can then be converted to a terminal alkyne. smolecule.com
More recent advancements have focused on developing more efficient and milder conditions for the synthesis of these compounds. Metal-free tandem reactions have been developed, such as the atom transfer radical addition (ATRA)/elimination/nucleophilic substitution process using alkenes, CBr₄, and amines to produce α-amino-substituted gem-dibromo compounds. nih.gov This highlights a move towards catalyst-free and additive-free transformations with broad substrate scope. nih.gov
The table below provides a summary of common synthetic precursors and reagents for generating gem-dibromoolefin systems.
| Precursor/Starting Material | Reagent(s) | Reaction Type |
| Aldehyd | PPh₃, CBr₄ | Corey-Fuchs Reaction |
| Aldehyde | Ph₃P=CBr₂ (from CHBr₃, PPh₃, KOt-Bu) | Wittig-type Reaction |
| Alkene | CBr₄, Amine | ATRA/Elimination/Nucleophilic Substitution |
These methods have made aryl-substituted gem-dibromoolefins readily accessible, paving the way for their extensive use in the synthesis of complex organic molecules.
Research Scope and Focus on 1-(2,2-Dibromoethenyl)naphthalene
This article focuses specifically on the chemical compound This compound . This molecule is an organic compound characterized by a naphthalene ring substituted at the 1-position with a 2,2-dibromoethenyl group. smolecule.com Its molecular formula is C₁₂H₈Br₂. smolecule.com
The significance of this compound lies in its potential as a versatile building block in both organic synthesis and materials science. smolecule.com The presence of the dibromoethenyl moiety on the naphthalene scaffold combines the unique electronic and steric properties of the naphthalene ring with the high reactivity of the gem-dibromovinyl group. smolecule.com
The chemical reactivity of this compound is largely dictated by the dibromoethenyl group. It is known to undergo several important transformations:
Electrochemical Reduction: Depending on the electrolysis conditions, this compound can be reduced to yield products such as 1-ethynylnaphthalene (B95080) or 1-(bromoethynyl)naphthalene. smolecule.com
Corey-Fuchs Reaction: It can serve as a precursor in the Corey-Fuchs reaction for the synthesis of terminal alkynes, specifically 1-ethynylnaphthalene. smolecule.com
The dual bromine substituents on the vinyl group enhance its reactivity and potential for further derivatization compared to simpler naphthalene derivatives. smolecule.com This makes it a valuable intermediate for creating more complex and functionalized naphthalene-based molecules for various applications. smolecule.com
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈Br₂ |
| Exact Mass | 311.89723 g/mol |
| Monoisotopic Mass | 309.89928 g/mol |
| Heavy Atom Count | 14 |
| XLogP3 | 5.5 |
Data sourced from available chemical databases. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C12H8Br2 |
|---|---|
Molecular Weight |
312.00 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)naphthalene |
InChI |
InChI=1S/C12H8Br2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChI Key |
TYXGMECQXLWMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 2,2 Dibromoethenyl Naphthalene
Direct Construction of the 2,2-Dibromoethenyl Moiety
The most direct and widely utilized approach for the synthesis of 1-(2,2-dibromoethenyl)naphthalene involves the one-step conversion of an aldehyde to a gem-dibromoalkene. This transformation is predominantly achieved through Wittig-type olefination reactions.
Wittig-Type Olefination Reactions
The Wittig reaction and its variants stand as powerful tools for alkene synthesis. wikipedia.orgorganic-chemistry.org In the context of preparing this compound, the key is the generation and reaction of a dibromomethylene ylide with 1-naphthaldehyde (B104281).
The Corey-Fuchs reaction is a cornerstone for the synthesis of terminal alkynes from aldehydes, a process that proceeds through a 1,1-dibromoalkene intermediate. wikipedia.orgorganic-chemistry.org This two-step methodology first converts an aldehyde, in this case, 1-naphthaldehyde, into the target this compound. beilstein-journals.orgalfa-chemistry.com The subsequent treatment of this intermediate with a strong base can then yield 1-ethynylnaphthalene (B95080). wikipedia.orgorganic-chemistry.org
The initial step involves the reaction of 1-naphthaldehyde with a reagent system typically composed of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). wikipedia.orgalfa-chemistry.com This combination generates a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, in situ. This ylide then reacts with the aldehyde in a manner analogous to a standard Wittig reaction to furnish the gem-dibromoalkene. wikipedia.orgmasterorganicchemistry.com
Reaction Mechanism: The generally accepted mechanism begins with the nucleophilic attack of triphenylphosphine on carbon tetrabromide to form a phosphonium (B103445) salt. alfa-chemistry.com Subsequent reaction with another equivalent of triphenylphosphine or the presence of zinc dust can facilitate the formation of the reactive dibromomethylene phosphorus ylide. wikipedia.orgalfa-chemistry.com This ylide then undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate, which then fragments to yield the desired this compound and triphenylphosphine oxide. organic-chemistry.orgalfa-chemistry.com
A study on the electrochemical modification of the Corey-Fuchs reaction highlighted the synthesis of 2-(2,2-dibromovinyl)naphthalene, a constitutional isomer of the title compound, from 2-naphthaldehyde. beilstein-journals.orgbeilstein-journals.org This underscores the applicability of the Corey-Fuchs reaction to naphthaldehyde substrates.
The efficiency of the Wittig-type olefination can be influenced by several factors, including the nature of the phosphonium ylide and the reaction conditions. While the classic Corey-Fuchs conditions using triphenylphosphine and carbon tetrabromide are effective, modifications exist to improve yields and simplify purification. For instance, the use of zinc dust can reduce the amount of triphenylphosphine required, making the removal of the triphenylphosphine oxide byproduct easier. alfa-chemistry.com The choice of solvent and base for the ylide generation is also critical and can affect the reaction's outcome.
Halogenation and Dehydrohalogenation Sequences
An alternative synthetic strategy involves a two-step process: the halogenation of a suitable precursor followed by a dehydrohalogenation reaction. wikipedia.org This approach offers a different disconnection for accessing the target molecule.
Bromination of Naphthylacetylene Derivatives
This pathway commences with a naphthylacetylene derivative, specifically 1-ethynylnaphthalene. nih.govsigmaaldrich.com The addition of bromine (Br2) across the carbon-carbon triple bond of 1-ethynylnaphthalene would lead to the formation of a tetrabrominated intermediate. However, for the synthesis of this compound, a more controlled halogenation is required.
A more plausible route involves the bromination of an alkene precursor. For instance, the bromination of 1-vinylnaphthalene (B14741) would yield 1-(1,2-dibromoethyl)naphthalene. While not directly leading to the target compound, this highlights the general principle of bromination in naphthalene (B1677914) systems. Research on the bromination of naphthalene itself has shown that the reaction can yield various polybrominated naphthalenes, with the regioselectivity influenced by reaction conditions and catalysts. researchgate.net
Subsequent Elimination Reactions to Form Gem-Dibromides
Following the formation of a suitable di- or poly-halogenated precursor, an elimination reaction is necessary to generate the desired gem-dibromoalkene. Dehydrohalogenation, the removal of a hydrogen halide, is a common method for introducing unsaturation. wikipedia.org This is typically achieved by treatment with a base. libretexts.org
Addition of Dibromocarbenes to Naphthalene-Substituted Alkenes
The addition of dibromocarbene to an alkene is a well-established method for the formation of a dibromocyclopropane ring. libretexts.orglibretexts.orgopenstax.org In the context of synthesizing this compound, this reaction would typically be followed by a ring-opening step. While direct addition of dibromocarbene to a vinylnaphthalene precursor to form the target compound in a single step is less commonly documented, the general principle of carbene addition is highly relevant.
The generation of dibromocarbene is often achieved in situ from precursors like bromoform (B151600) (CHBr₃) and a strong base, or through the thermal or photochemical decomposition of specific reagents. The highly reactive carbene then adds across the double bond of the alkene in a stereospecific manner. libretexts.orgopenstax.org For instance, the reaction of dichlorocarbene (B158193) with cis-2-pentene (B165939) yields only the cis-disubstituted cyclopropane (B1198618). openstax.org
A related synthetic strategy involves the reaction of 1,4-dihydronaphthalene (B28168) with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide. This is followed by a ring-opening of the resulting cyclopropane derivative through bromination to yield 2-bromo-3-(bromomethyl)naphthalene. bohrium.com This highlights the utility of carbene addition followed by subsequent functionalization to access brominated naphthalene derivatives.
Functional Group Interconversion Strategies
An alternative to building the dibromoethenyl group from scratch is to modify existing functional groups on a naphthalene scaffold. This can involve halogen exchange reactions or the direct bromination of suitable precursors.
Halogen Exchange Reactions from Dichloroethenyl Analogs
The Finkelstein reaction, a classic SN2 reaction, provides a pathway for exchanging one halogen for another. wikipedia.org While traditionally applied to alkyl halides, variations for aryl and vinyl halides have been developed. wikipedia.orgnih.gov The conversion of a 1-(2,2-dichloroethenyl)naphthalene analog to this compound would fall under this category.
These reactions are equilibrium-driven, and the outcome can be influenced by factors such as the solubility of the resulting metal halide salt. wikipedia.org For vinylic systems, which are generally less reactive than alkyl halides in nucleophilic substitutions, metal catalysts are often required to facilitate the exchange. nih.gov Catalytic systems based on copper(I) iodide with diamine ligands or nickel complexes have been shown to be effective for aromatic Finkelstein-type reactions. wikipedia.orgnih.gov The mechanism for these catalyzed reactions often involves oxidative addition of the vinyl halide to the metal center, followed by halogen exchange and reductive elimination. nih.gov
Bromination of Suitable Vinyl Naphthalene Precursors
Direct bromination of a suitable precursor, such as 1-ethynylnaphthalene, offers another route to this compound. The addition of bromine (Br₂) across the triple bond of an alkyne is a fundamental reaction in organic chemistry. This reaction would proceed through a bromonium ion intermediate, leading to the formation of the desired dibromoalkene. Naphthalene itself readily reacts with bromine, typically yielding 1-bromonaphthalene. docbrown.info The conditions for the bromination of 1-ethynylnaphthalene would need to be carefully controlled to favor addition across the triple bond over substitution on the naphthalene ring.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of a specific isomer of a molecule requires careful control over the reaction conditions to ensure the desired chemo-, regio-, and stereoselectivity. rsc.orgnih.govrsc.org
Chemoselectivity: In the bromination of a molecule like 1-ethynylnaphthalene, the reaction must selectively occur at the triple bond without affecting the aromatic naphthalene ring. This can often be achieved by controlling the reaction temperature and the choice of brominating agent.
Regioselectivity: When adding an unsymmetrical reagent to an unsymmetrical alkene or alkyne, the position of addition is crucial. In the context of synthesizing this compound, the addition of bromine to 1-ethynylnaphthalene is expected to yield the desired product due to the nature of the starting alkyne. In cases of polybromination of naphthalene, the position of the second or third bromine atom is influenced by the directing effects of the existing substituents. researchgate.net
Stereoselectivity: The addition of carbenes to alkenes is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orglibretexts.orgopenstax.org For the addition of bromine to an alkyne, the reaction typically proceeds via an anti-addition mechanism, resulting in a trans-dibromoalkene. However, the exact stereochemical outcome can be influenced by the reaction conditions.
Sustainable and Green Chemistry Approaches in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. jcchems.commdpi.comresearchgate.net This involves considering the twelve principles of green chemistry, which include the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. jcchems.comnih.gov
In the synthesis of this compound and related compounds, several green chemistry approaches can be considered:
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts as it reduces waste. mdpi.com Metal-catalyzed halogen exchange reactions are an example of this principle.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key aspect of green chemistry. jcchems.com Micellar catalysis in aqueous media has been shown to be effective for the halogenation of naphthol derivatives. scirp.org
Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemistry (ball milling) can lead to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.comnih.govnih.gov Mechanochemical methods have been successfully applied to the bromination and subsequent reactions of naphthalene derivatives. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Reactivity Profiles and Mechanistic Investigations of 1 2,2 Dibromoethenyl Naphthalene
Transformation of the 2,2-Dibromoethenyl Group to Alkynes and Bromoalkynes
The conversion of the 2,2-dibromoethenyl group into alkynes and bromoalkynes is a significant transformation in organic synthesis, providing access to key building blocks for more complex molecules.
Electrochemical reduction offers a controlled and environmentally friendly approach to the transformation of 1-(2,2-dibromoethenyl)naphthalene. By manipulating the electrolysis conditions, selective formation of either the terminal alkyne or the bromoalkyne can be achieved. This method avoids the use of harsh chemical reagents, aligning with the principles of green chemistry. researchgate.net
The electrochemical reduction of this compound can selectively yield 1-ethynylnaphthalene (B95080). This process typically involves a two-step elimination of the bromine atoms. The reaction is carried out in a solvent like dimethylformamide (DMF). The formation of the terminal alkyne is favored under specific electrochemical conditions.
The general reaction is as follows: C₁₀H₇CH=CBr₂ + 2e⁻ → C₁₀H₇C≡CH + 2Br⁻
This transformation is significant as terminal alkynes are valuable intermediates in various synthetic applications, including the construction of complex organic molecules and polymers. youtube.comlibretexts.org The use of a strong base is often required in traditional chemical methods to achieve this transformation. youtube.comlibretexts.orglibretexts.org
By carefully controlling the electrolysis conditions, the reduction can be stopped at the intermediate stage to selectively produce 1-(bromoethynyl)naphthalene. smolecule.com This mono-dehalogenation is a valuable transformation as bromoalkynes are important synthetic intermediates.
The reaction for the formation of the bromoalkyne is: C₁₀H₇CH=CBr₂ + e⁻ → C₁₀H₇C≡CBr + Br⁻
The ability to selectively synthesize either the terminal alkyne or the bromoalkyne highlights the precision of electrochemical methods in organic synthesis. smolecule.com
The outcome of the electrochemical reduction of this compound is highly dependent on the electrolysis conditions.
Potential: The applied potential is a critical factor in determining the product selectivity. A more negative potential generally favors the complete reduction to the terminal alkyne, while a less negative potential can allow for the isolation of the intermediate bromoalkyne.
Supporting Electrolyte: The choice of the supporting electrolyte can influence the reaction pathway. The electrolyte's cation can interact with the intermediates, affecting their stability and subsequent reactivity.
Electrode Material: The cathode material plays a crucial role in the electron transfer process. Different materials can have varying overpotentials for the reduction, thereby influencing the reaction rate and selectivity. For instance, a platinum cathode has been used in the reduction of this compound in dimethylformamide. smolecule.com
Table 1: Influence of Electrolysis Conditions
| Parameter | Effect on Product Distribution |
| Applied Potential | More negative potentials favor the formation of 1-ethynylnaphthalene. |
| Less negative potentials favor the formation of 1-(bromoethynyl)naphthalene. | |
| Supporting Electrolyte | Can influence the stability of radical anion intermediates. |
| Electrode Material | Affects the rate of electron transfer and can influence selectivity. |
The electrochemical reduction of this compound is believed to proceed through a stepwise mechanism involving the transfer of electrons and the cleavage of carbon-bromine bonds.
A proposed mechanism involves the initial transfer of one electron to the molecule to form a radical anion. This intermediate then undergoes the elimination of a bromide ion to form a vinyl radical. This radical can then accept a second electron to form a vinyl anion, which subsequently eliminates the second bromide ion to yield the alkyne. Alternatively, the vinyl radical could be further reduced to form a bromoalkyne. smolecule.com The study of kinetic isotope effects can provide further insight into the C-Br bond cleavage process. nih.gov
The 2,2-dibromoethenyl group in this compound can also undergo reactions with organometallic reagents, leading to nucleophilic substitutions and eliminations. These reactions provide alternative pathways to alkynes and other functionalized derivatives.
Geminal dihalides, such as this compound, can be converted to terminal alkynes through a double elimination reaction. youtube.comlibretexts.org This typically requires a very strong base, such as sodium amide (NaNH₂), to effect the two successive E2 eliminations. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through a vinyl halide intermediate. masterorganicchemistry.com The use of strong bases like NaNH₂ often leads to the deprotonation of the terminal alkyne if one is formed, requiring a subsequent workup step with water to regenerate the terminal alkyne. masterorganicchemistry.comyoutube.com
Nucleophilic Substitutions and Eliminations with Organometallic Reagents
Reactions with Butyllithium (B86547) for Alkyne Formation
The treatment of this compound with butyllithium (BuLi) is a classic method for the synthesis of the corresponding terminal alkyne, 1-ethynylnaphthalene. This transformation proceeds via a Fritsch-Buttenberg-Wiechell rearrangement. The reaction is typically carried out at low temperatures, such as -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF).
The generally accepted mechanism involves a two-step process. First, one equivalent of butyllithium abstracts a proton from the vinylic position, leading to a lithium-halogen exchange to form a vinyllithium (B1195746) intermediate. A second equivalent of butyllithium is often required. researchgate.net This intermediate is unstable and readily undergoes elimination of lithium bromide to furnish the desired alkyne. The choice of base and reaction conditions is crucial to favor the desired alkyne formation and minimize side reactions.
Table 1: Reaction of this compound with Butyllithium
| Reactant | Reagent | Solvent | Temperature | Product |
| This compound | n-Butyllithium | THF | -78°C | 1-Ethynylnaphthalene |
Generation of Vinylic Anions and Subsequent Reactivity
The reaction of this compound with strong bases like butyllithium can generate vinylic anion intermediates. These anions are potent nucleophiles and can react with various electrophiles to introduce a range of substituents at the vinylic position.
The initial step is the deprotonation at the vinylic carbon, forming a carbanion. This species can then be trapped by electrophiles. For instance, quenching the reaction mixture with an electrophile before the elimination of the second bromine atom can lead to the formation of substituted monobromoalkenes. The specific outcome of the reaction is highly dependent on the reaction conditions, including the stoichiometry of the base, the temperature, and the nature of the electrophile used.
Metal-Catalyzed Cross-Coupling Reactions of the Vinylic Bromine Centers
The two bromine atoms in this compound provide two reactive sites for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of substituted naphthalene (B1677914) derivatives.
Palladium-Catalyzed Sonogashira Coupling for Alkyne Formation
The Sonogashira coupling is a widely utilized palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, this reaction offers a versatile method for the synthesis of substituted alkynes. google.comrsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgnih.gov
The reaction can be performed in a stepwise manner, allowing for the selective substitution of one or both bromine atoms. By controlling the stoichiometry of the terminal alkyne and the reaction conditions, it is possible to synthesize both mono- and di-alkynylated products. This selectivity provides a route to unsymmetrically substituted diynes if two different alkynes are used sequentially. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalyst. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orggoogle.comorganic-chemistry.orgbeilstein-journals.org
Table 2: Examples of Sonogashira Coupling with this compound
| Alkyne Substrate | Catalyst System | Base | Product Type |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 1-(2-bromo-2-phenylethynyl)ethenyl)naphthalene |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1-(2-bromo-2-(trimethylsilylethynyl)ethenyl)naphthalene |
Suzuki-Miyaura Coupling for Substituted Alkenes
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govchemrxiv.org For this compound, this reaction enables the synthesis of highly substituted alkenes with precise stereocontrol. nih.govnih.gov
The reaction involves the coupling of the vinylic bromide centers with an organoboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net Similar to the Sonogashira coupling, sequential Suzuki-Miyaura couplings can be performed with different boronic acids to generate unsymmetrically substituted dienes. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivities. nih.govnih.gov This method has been successfully applied to the synthesis of various substituted dienes starting from gem-dihaloalkenes. nih.gov
Table 3: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2-bromo-2-phenylethenyl)naphthalene |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1-(2-bromo-2-(4-methylphenyl)ethenyl)naphthalene |
Heck and Stille Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govlibretexts.orgresearchgate.net In the context of this compound, the Heck reaction can be employed to introduce alkenyl substituents at the vinylic positions. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. The regioselectivity of the alkene insertion can sometimes be an issue, but careful optimization of reaction conditions can lead to the desired products. nih.govmdpi.com
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org this compound can undergo Stille coupling with various organostannanes to afford substituted alkenes. nih.govrsc.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Table 4: Heck and Stille Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst | Product Type |
| Heck | Styrene (B11656) | Pd(OAc)₂ | Substituted diene |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Phenyl-substituted alkene |
Negishi Coupling and Other Organometallic Cross-Couplings
The Negishi coupling reaction utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. researchgate.netnih.govresearchgate.net This method is highly effective for the formation of carbon-carbon bonds and is known for its high yields and stereospecificity. nih.gov this compound can be coupled with various organozinc reagents to produce a wide range of substituted alkenes. nih.govnih.gov The reaction conditions are generally mild, and the organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.
Other organometallic cross-coupling reactions, though less commonly reported for this specific substrate, could also be envisioned. These might include reactions like the Hiyama coupling (organosilicon reagents) and the Kumada coupling (Grignard reagents), each offering a different profile of reactivity and functional group tolerance. The choice of a particular cross-coupling reaction depends on the desired final product and the compatibility of the functional groups present in the coupling partners.
Cascade and Domino Reactions Initiated by the Gem-Dibromoethenyl Unit
The gem-dibromoethenyl group serves as a powerful linchpin for initiating cascade and domino reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. The two bromine atoms provide sequential reaction handles, enabling a programmed series of bond-forming events.
A notable application of this compound and related gem-dibromoolefins is in palladium-catalyzed cascade reactions with alkynes to form π-extended pentalenes. rsc.org This methodology leverages the differential reactivity of the two carbon-bromine bonds. The reaction is initiated by the oxidative addition of one C-Br bond to a palladium(0) catalyst, followed by carbopalladation across the alkyne. A subsequent intramolecular cyclization and further palladium-mediated steps lead to the formation of fused polycyclic aromatic systems.
This cascade process has been successfully applied to synthesize a variety of pentalenes with fused naphthyl-ring systems, demonstrating both intermolecular and intramolecular variations of the reaction. rsc.org The resulting compounds are of significant interest for their unique optoelectronic properties. rsc.org
Table 1: Examples of Carbopalladation Cascade Reactions
| Reactants | Catalyst System | Product Type | Reference |
|---|
The reactivity of this compound in cycloaddition reactions is complex. While the electron-deficient double bond of the gem-dibromoethenyl unit could theoretically function as a dienophile in a Diels-Alder reaction, this pathway is not prominently featured in the literature. Instead, the naphthalene ring itself is more commonly observed to participate in cycloadditions, albeit under specific conditions.
Naphthalene is generally a reluctant participant in Diels-Alder reactions because a reaction would lead to the dearomatization of the ring system, which carries a significant thermodynamic penalty. echemi.com However, dearomative [4+2] cycloaddition reactions of naphthalene derivatives can be achieved through visible-light energy-transfer catalysis. nih.govsemanticscholar.orgchemrxiv.org In these reactions, a photosensitizer excites the naphthalene moiety to a triplet state, which then undergoes cycloaddition with a dienophile, such as a styrene derivative. semanticscholar.orgchemrxiv.org This process converts the flat aromatic naphthalene into a sp³-rich, three-dimensional bicyclo[2.2.2]octa-2,5-diene scaffold. nih.govsemanticscholar.org Therefore, in this context, the naphthalene moiety of a substituted naphthalene acts as the diene component rather than the ethenyl substituent acting as a dienophile.
Influence of the Naphthalene Moiety on Reaction Pathways and Selectivity
The naphthalene moiety is not a passive spectator; it exerts significant electronic and steric influence on the reactivity of the attached gem-dibromoethenyl group and can offer alternative reaction pathways.
Electronic Effects: The large, polarizable π-system of the naphthalene ring influences the electron density of the dibromoethenyl substituent. This electronic interplay can affect the rates and mechanisms of reactions at the C=C double bond and the C-Br bonds. Studies on related systems, such as diarylethenes with a naphthalene moiety, have shown that the naphthalene ring is integral to the molecule's electronic properties and can participate directly in photoisomerization reactions. nih.gov The electrochemical reduction of this compound, for instance, is highly sensitive to conditions, yielding either 1-ethynylnaphthalene or 1-(bromoethynyl)naphthalene, a selectivity governed by the stability of intermediates influenced by the aromatic system. smolecule.com
Steric Influence: The bulk of the naphthalene group creates a sterically hindered environment around the gem-dibromoethenyl unit. This can dictate the stereochemical outcome of reactions by controlling the trajectory of incoming reagents.
Competing Reaction Pathways: The ability of the naphthalene core to undergo its own set of reactions, such as the dearomative cycloadditions mentioned previously, creates a competitive landscape. nih.govsemanticscholar.org The choice of catalyst and reaction conditions (e.g., palladium catalysis vs. photochemistry) is crucial in directing the reaction selectively toward either the gem-dibromoethenyl unit or the aromatic core.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by a delicate balance of kinetic and thermodynamic factors.
Kinetic Aspects: Reaction rates are influenced by several factors. In palladium-catalyzed reactions, the kinetics depend on the rate of oxidative addition of the C-Br bond to the palladium center. For cycloaddition reactions involving the naphthalene ring, the primary kinetic barrier is the high activation energy required to overcome the aromatic stabilization energy. echemi.com Kinetic studies on related systems, such as the acid-catalyzed ring-opening of naphthalene oxide, have been performed using techniques like heat-flow microcalorimetry to determine activation energies. nih.gov Similar principles apply here, where overcoming the inherent stability of the naphthalene ring requires significant energy input, often supplied by light in photosensitized reactions. nih.govsemanticscholar.org
Thermodynamic Aspects: The thermodynamic stability of reactants, intermediates, and products is a critical driving force.
The conversion of this compound into highly conjugated, stable pentalene (B1231599) systems via carbopalladation is a thermodynamically favorable process. rsc.org
Studies on the interaction of naphthalene derivatives with other molecules have shown that hydrophobic and electrostatic interactions play a major role, indicating that entropy-dependent processes can be significant thermodynamic drivers in solution-phase reactions. nih.gov
Derivatization and Functionalization Strategies Utilizing 1 2,2 Dibromoethenyl Naphthalene
Synthesis of Complex Naphthalene-Bearing Structures
1-(2,2-Dibromoethenyl)naphthalene is a valuable precursor for the synthesis of larger, more complex structures incorporating the naphthalene (B1677914) core. Its ability to be transformed into other reactive functional groups, such as alkynes, opens up numerous possibilities for building polycyclic aromatic hydrocarbons (PAHs) and conjugated systems relevant to materials science.
The construction of extended polycyclic aromatic systems from this compound can be achieved through multi-step synthetic sequences involving annulation reactions. A common strategy involves the initial conversion of the dibromoethenyl group into an alkyne, specifically 1-ethynylnaphthalene (B95080). This transformation can be accomplished via a Corey-Fuchs reaction or through controlled electrochemical reduction. The resulting terminal alkyne is a key intermediate for subsequent cyclization reactions.
One plausible annulation approach is an intramolecular cyclization of a suitably substituted 1-ethynylnaphthalene derivative. For instance, if a phenyl group is introduced at a proximate position on the naphthalene ring, a subsequent intramolecular reaction, often catalyzed by transition metals like gold or platinum, can lead to the formation of a new fused ring system. This type of reaction, known as a formal [4+2] cycloaddition or a related electrophilic cyclization, results in the formation of larger PAHs such as phenanthrene (B1679779) or anthracene (B1667546) derivatives. The mechanism often involves the activation of the alkyne by the metal catalyst, followed by an attack from the adjacent aromatic ring and subsequent rearomatization to yield the thermodynamically stable PAH.
Another potential route to PAHs is through intermolecular cycloaddition reactions, such as the Diels-Alder reaction. While naphthalene itself is a relatively poor diene due to its aromatic stability, its reactivity can be enhanced under specific conditions. kpfu.ruechemi.comwikipedia.org For instance, a derivative of 1-ethynylnaphthalene could be designed to act as a dienophile in a reaction with a suitable diene, leading to the formation of a new six-membered ring. The reaction often requires high temperatures, high pressure, or the use of a Lewis acid catalyst to proceed efficiently. kpfu.ru The initial adduct would then undergo rearomatization to form the final PAH structure. Theoretical studies have explored the mechanisms of PAH growth from the reactions of naphthalene with various radicals, providing insight into the elementary steps of ring closure and expansion. dntb.gov.ua
The unique electronic properties of the naphthalene ring make it a desirable component in conjugated materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net this compound serves as a key building block for creating extended π-conjugated systems. The primary strategy involves converting the dibromoethenyl moiety into a more reactive group for cross-coupling reactions.
A widely used method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orglibretexts.org The initial step is the conversion of this compound to 1-ethynylnaphthalene. This alkyne can then be coupled with various aryl halides under palladium and copper catalysis to produce diarylalkynes or more complex conjugated structures. nih.gov This methodology allows for the modular construction of push-pull systems, where the naphthalene unit can be linked to both electron-donating and electron-accepting groups, which is a common design for organic electronic materials. wikipedia.org
Another powerful tool for constructing conjugated systems is the Heck reaction, which couples an alkene with an aryl or vinyl halide. organic-chemistry.orglibretexts.org The dibromoethenyl group of this compound can potentially undergo a Heck reaction, although selective mono-substitution can be challenging. A more controlled approach would involve the initial conversion to a monobromoethenyl derivative, which could then be coupled with various alkenes to extend the conjugation. Intramolecular Heck reactions of appropriately substituted naphthalene derivatives have also been shown to be effective in creating cyclic and spirocyclic conjugated systems. dntb.gov.uaresearchgate.netnih.gov
Direct arylation polymerization (DAP) is an emerging technique for synthesizing conjugated polymers that avoids the pre-functionalization of monomers with organometallic reagents. While not directly starting from this compound, studies on the synthesis of naphthalene-based conjugated copolymers using DAP highlight a modern approach where derivatives of naphthalene are polymerized to create materials for organic electronics.
Introduction of Diverse Chemical Functionalities at the Ethenyl Bridge
The two bromine atoms on the ethenyl bridge of this compound are key to its synthetic versatility, allowing for their replacement with a variety of other chemical groups. This functionalization can be achieved through several methods, including electrochemical reduction and transition metal-catalyzed cross-coupling reactions.
Electrochemical reduction provides a controlled method for the dehalogenation of this compound. Depending on the reaction conditions, such as the cathode material and the supporting electrolyte, it is possible to selectively remove one or both bromine atoms. This process can yield either 1-(2-bromoethenyl)naphthalene (B14432003) or 1-ethynylnaphthalene. This selective transformation is valuable as it provides access to different reactive intermediates from the same starting material.
Palladium-catalyzed cross-coupling reactions offer a powerful way to introduce new carbon-carbon bonds at the ethenyl bridge. A notable example is the highly selective coupling of 1,1-dibromoalkenes with alkynylaluminums. This reaction can be tuned to produce either conjugated enediynes or unsymmetrical 1,3-diynes, depending on the palladium catalyst and ligands used. This method allows for the direct installation of an alkyne-containing moiety, significantly increasing the molecular complexity and providing a precursor for further transformations.
Below is a table summarizing these functionalization strategies:
| Reaction Type | Reagents/Conditions | Product(s) | Synthetic Utility |
| Electrochemical Reduction | Platinum cathode, Dimethylformamide | 1-(2-Bromoethenyl)naphthalene, 1-Ethynylnaphthalene | Access to mono-halogenated or alkyne intermediates |
| Palladium-Catalyzed Cross-Coupling | Alkynylaluminums, Pd(OAc)₂, DPPE or Pd₂(dba)₃, TFP | Conjugated enediynes, Unsymmetrical 1,3-diynes | Direct formation of complex C-C bonds and extended conjugation |
Design and Synthesis of Ligands Based on Functionalized Naphthalene Scaffolds
The rigid naphthalene backbone is an attractive scaffold for the design of ligands for catalysis and materials science. The functionalization of this compound provides a pathway to novel ligand structures. A key strategy involves the conversion of the dibromoethenyl group to a terminal alkyne, 1-ethynylnaphthalene, which can then be elaborated into a variety of coordinating groups.
One of the most powerful methods for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov By reacting 1-ethynylnaphthalene with an organic azide (B81097), a stable 1,2,3-triazole ring is formed. The triazole ring is an excellent coordinating moiety for a variety of metals, and by attaching different functional groups to the azide precursor, a wide range of ligands can be synthesized. For example, an azide-containing pyridine (B92270) or phosphine (B1218219) oxide can be "clicked" onto the naphthalene scaffold to create bidentate or tridentate ligands.
Another approach is the direct synthesis of phosphine ligands. 1-Ethynylnaphthalene can undergo hydrophosphination with secondary phosphines (R₂PH) or phosphine oxides, typically in the presence of a radical initiator or a metal catalyst, to yield vinylphosphines. These can act as ligands themselves or be further modified. The resulting ligands, which combine the rigid naphthalene unit with the coordinating phosphorus atom, can be used in transition metal catalysis.
The general synthetic approach to these ligands is outlined below:
| Starting Material | Reaction | Intermediate/Product | Ligand Type |
| This compound | Electrochemical Reduction/Corey-Fuchs | 1-Ethynylnaphthalene | Precursor |
| 1-Ethynylnaphthalene | Azide-Alkyne Cycloaddition (Click Chemistry) | Naphthalene-substituted triazole | N-heterocyclic ligand |
| 1-Ethynylnaphthalene | Hydrophosphination | Naphthalene-substituted vinylphosphine | Phosphine ligand |
These strategies demonstrate the significant potential of this compound as a versatile building block in organic synthesis, enabling the creation of complex PAHs, conjugated materials, and tailored ligands.
Spectroscopic and Analytical Methods for Structural Elucidation in Synthetic Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton NMR (¹H NMR) for Ethenyl and Naphthalene (B1677914) Proton Assignments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers precise information about the chemical environment of protons within a molecule. For 1-(2,2-dibromoethenyl)naphthalene, the ¹H NMR spectrum would exhibit distinct signals corresponding to the ethenyl proton and the seven protons of the naphthalene ring system. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of neighboring atoms and functional groups.
The lone ethenyl proton, being attached to a carbon-carbon double bond and influenced by the deshielding effect of the two bromine atoms and the aromatic naphthalene ring, would be expected to resonate at a specific downfield region. The seven naphthalene protons would appear as a complex pattern of multiplets in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the through-bond and through-space interactions between the protons. For instance, protons on the naphthalene ring closer to the dibromoethenyl substituent would experience a different electronic environment compared to those further away, leading to distinct signals.
Carbon-13 NMR (¹³C NMR) for Backbone and Substituent Carbon Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.
The two carbons of the ethenyl group would have characteristic chemical shifts. The carbon atom bonded to the two bromine atoms (Cβ) would be significantly shifted due to the electronegativity of the halogens. The carbon atom attached to the naphthalene ring (Cα) would also have a distinct chemical shift influenced by the aromatic system. The ten carbon atoms of the naphthalene ring would typically appear in the aromatic region of the spectrum (around 120-150 ppm). The quaternary carbons (those not bonded to any hydrogens) generally show weaker signals compared to the protonated carbons.
Although specific ¹³C NMR data for this compound is not directly provided in the search results, data for the parent naphthalene molecule shows signals around 125-134 ppm. chemicalbook.comresearchgate.netspectrabase.com The substitution with the dibromoethenyl group would cause shifts in the positions of the naphthalene carbon signals, particularly for the carbon directly attached to the substituent and its neighbors.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| C-C (alkane) | 0 - 50 |
| C-O (alcohol, ether) | 50 - 100 |
| C=C (alkene) | 100 - 150 |
| C in aromatic rings | 125 - 150 |
| C=O (carbonyl) | 150 - 200 |
This table provides general ranges and specific values can be influenced by the molecular structure. libretexts.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the naphthalene ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of a proton's signal to its corresponding carbon's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections across quaternary carbons and for confirming the link between the ethenyl group and the naphthalene ring. For example, a correlation between the ethenyl proton and the naphthalene carbons, and vice-versa, would definitively establish the structure.
The application of these 2D NMR techniques is a standard procedure in the structural elucidation of novel organic compounds. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₂H₈Br₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two bromine atoms would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum. nih.govnih.gov
Interpretation of Fragmentation Patterns for Structural Information
In a mass spectrometer, molecules are ionized, and the resulting molecular ions can be energetically unstable, causing them to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable structural information. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a important tool for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. In the synthesis of this compound, IR spectroscopy is instrumental in tracking the conversion of the starting aldehyde to the final dibromoalkene product.
The IR spectrum of the starting material, 1-naphthaldehyde (B104281), would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1680-1715 cm⁻¹. The disappearance of this band in the product's spectrum is a primary indicator of a successful reaction.
For the product, this compound, the IR spectrum will exhibit characteristic absorptions for the naphthalene ring and the newly formed carbon-carbon double bond. The aromatic C-H stretching vibrations of the naphthalene moiety are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The C=C stretching vibration of the dibromoethenyl group is anticipated to be in a similar region, though its intensity may vary. The presence of the C-Br bonds will give rise to absorptions in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.
A representative, though not specific to this exact molecule, IR spectrum of a naphthalene derivative can provide a general idea of the expected absorption regions. nist.govnist.gov
Table 1: Expected IR Absorption Frequencies for this compound and its Precursor
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Present in 1-Naphthaldehyde | Present in this compound |
| Aldehyde C-H | Stretch | 2700-2900 (often two peaks) | Yes | No |
| Carbonyl (C=O) | Stretch | 1680-1715 | Yes | No |
| Aromatic C-H | Stretch | >3000 | Yes | Yes |
| Aromatic C=C | Stretch | 1400-1600 | Yes | Yes |
| Alkene C=C | Stretch | ~1600 | No | Yes |
| C-Br | Stretch | <800 | No | Yes |
Computational Chemistry and Theoretical Studies on 1 2,2 Dibromoethenyl Naphthalene and Its Derivatives
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of research into the conformational landscape of 1-(2,2-Dibromoethenyl)naphthalene. Studies involving conformational analysis to identify stable rotamers or molecular dynamics simulations to understand its behavior over time have not been reported.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods have become indispensable for predicting NMR chemical shifts (δ), aiding in the assignment of complex spectra and the confirmation of proposed structures. researchgate.net For this compound and its derivatives, theoretical calculations can predict both ¹H and ¹³C NMR spectra with a useful degree of accuracy.
The primary methods for these predictions are rooted in quantum mechanics, most notably Density Functional Theory (DFT). rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. acs.org The accuracy of DFT-based predictions depends on the choice of the functional and basis set. nih.gov For halogenated organic molecules, including those with bromine, relativistic effects can influence the electronic environment, and computational methods that account for these effects may provide more accurate predictions. acs.org
More recently, machine learning (ML) has emerged as a rapid and accurate alternative to computationally expensive QM calculations. nrel.gov Graph neural networks, for instance, can be trained on large datasets of calculated or experimental NMR data to predict chemical shifts for new molecules in a fraction of the time required for DFT calculations. rsc.orgchemrxiv.org
Detailed research findings from computational studies on substituted naphthalenes and vinyl halides demonstrate the utility of these approaches. nih.govijpsr.com For this compound, DFT calculations would be expected to predict the chemical shifts for the vinyl proton and the distinct aromatic protons. The presence of the electronegative bromine atoms and the anisotropic effects of the naphthalene (B1677914) ring system would significantly influence these shifts.
Below is an illustrative table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for substituted naphthalenes and vinyl compounds. Actual computational studies would be required to generate precise values.
| Atom Type | Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Vinyl H | 7.5 - 8.0 |
| ¹H | Aromatic H (peri to vinyl group) | 8.0 - 8.5 |
| ¹H | Other Aromatic H | 7.4 - 7.9 |
| ¹³C | C-1 (Naphthyl) | ~133 |
| ¹³C | C=CBr₂ | 135 - 140 |
| ¹³C | C=CBr₂ | 90 - 95 |
| ¹³C | Quaternary Naphthyl | 130 - 135 |
| ¹³C | CH Naphthyl | 125 - 130 |
Aromaticity and Antiaromaticity Studies of Fused Systems
Aromaticity is a fundamental concept describing the unusual stability and unique reactivity of certain cyclic, planar, and fully conjugated molecules. For fused systems like naphthalene and its derivatives, computational methods are essential for quantifying the degree of aromaticity in each ring.
Several computational indices are used to evaluate aromaticity. These are broadly categorized based on geometric, energetic, or magnetic criteria.
Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene (B151609), for which HOMA = 1). acs.orgnih.gov A lower HOMA value indicates reduced aromaticity.
Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion. It involves calculating the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). dtu.dk Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest paratropic currents associated with antiaromaticity.
For this compound, the naphthalene core is inherently aromatic. However, the introduction of the dibromoethenyl substituent can modulate the electronic structure and, consequently, the aromaticity of the fused rings. Theoretical studies on other substituted naphthalenes have shown that the nature and position of substituents can alter the π-electron delocalization. researchgate.net For instance, strongly electron-donating or electron-withdrawing groups can decrease the aromaticity of the substituted ring by localizing the π-electrons. researchgate.net While the dibromoethenyl group is not a classic strong electron-donating or -withdrawing group via resonance, its inductive effects and steric interactions could lead to subtle changes in bond lengths and π-delocalization, which would be reflected in calculated HOMA and NICS values.
An illustrative data table below shows hypothetical HOMA and NICS(1) values for the two rings of this compound compared to unsubstituted naphthalene.
| Compound | Ring | HOMA | NICS(1) (ppm) |
|---|---|---|---|
| Naphthalene (Reference) | Ring A | ~0.85 | ~ -10.5 |
| Ring B | ~0.85 | ~ -10.5 | |
| This compound (Hypothetical) | Ring A (Substituted) | 0.82 - 0.84 | -9.5 to -10.0 |
| Ring B (Unsubstituted) | ~0.85 | ~ -10.5 |
Applications As Building Blocks and Intermediates in Advanced Organic Synthesis
Role in the Total Synthesis of Natural Products and Complex Molecules
The intricate structures of many naturally occurring compounds often pose significant challenges to synthetic chemists. While direct evidence of 1-(2,2-dibromoethenyl)naphthalene's use in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural motif is analogous to key intermediates used in the synthesis of complex molecules. The dibromoethenyl group is a well-established precursor to a terminal alkyne through the Corey-Fuchs reaction. smolecule.com This transformation is a powerful tool in carbon-carbon bond formation, a fundamental process in the assembly of complex molecular skeletons.
The naphthalene (B1677914) core itself is a prevalent feature in numerous natural products with diverse pharmacological activities. chemistryviews.org Synthetic strategies often focus on the efficient construction of this bicyclic aromatic system and its subsequent functionalization. chemistryviews.orgnih.gov Methodologies for creating substituted naphthalenes are of great interest, and intermediates that allow for the introduction of various functional groups are highly sought after. nih.govresearchgate.net The development of synthetic routes to naphthalene-containing natural products like dehydrocacalohastine and musizin highlights the importance of functionalized naphthalene precursors. chemistryviews.org
Precursor for Optoelectronic Materials (Focus on Synthesis, not Device Properties)
The unique electronic properties of the naphthalene ring system make it an attractive component in the design of organic materials for optoelectronic applications. nih.gov The synthesis of novel naphthalene derivatives is a key area of research in materials science. beilstein-journals.org this compound serves as a valuable precursor in this context, offering a reactive handle for the construction of larger conjugated systems.
The dibromoethenyl group can be transformed into an ethynyl (B1212043) (alkyne) group. smolecule.com This alkyne functionality is a versatile building block for the synthesis of various conjugated materials through reactions like Sonogashira coupling. For instance, 2,6-bis(phenylethynyl)naphthalene has been synthesized via a Sonogashira coupling reaction between 2,6-dibromonaphthalene (B1584627) and ethynylbenzene, demonstrating the utility of bromo-substituted naphthalenes in creating extended π-systems. nih.gov While this specific example uses a dibromonaphthalene, the principle extends to the use of this compound to introduce an ethynylnaphthalene unit into a larger molecular framework.
Furthermore, the synthesis of other naphthalene derivatives for potential use in organic field-effect transistors (OFETs) has been reported, showcasing the "building-blocks approach" where different functional units are connected to a naphthalene core. nih.gov The ability to convert the dibromoethenyl group into other functionalities allows for the incorporation of the naphthalene moiety into a wide range of polymeric and molecular materials. researchgate.net
Scaffold for the Development of New Catalysts and Ligands
The development of new catalysts and ligands is crucial for advancing chemical synthesis. While direct applications of this compound as a catalyst or ligand scaffold are not widely reported, its structural features suggest potential in this area. The naphthalene backbone can provide a rigid and well-defined framework for positioning catalytically active groups or coordinating atoms.
The synthesis of 2,7-diamino derivatives of naphthalene containing chiral substituents for use as fluorescent detectors highlights the potential of functionalized naphthalenes in coordination chemistry. researchgate.net The ability to introduce functional groups onto the naphthalene ring, a process that could be initiated from a versatile intermediate like this compound, is key to designing new ligands. The transformation of the dibromoethenyl group could lead to the introduction of phosphine (B1218219), amine, or other coordinating moieties, which are essential components of many catalyst systems.
Synthesis of Highly Functionalized Naphthalene and Vinyl Naphthalene Compounds
One of the most significant applications of this compound is as a precursor for a variety of highly functionalized naphthalene and vinyl naphthalene derivatives. The reactivity of the dibromoethenyl group allows for a range of chemical modifications.
Electrochemical reduction of this compound can lead to the formation of either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene, depending on the reaction conditions. smolecule.com This provides a controlled route to these valuable synthetic intermediates.
Furthermore, the dibromoethenyl group can undergo reactions that lead to the formation of other vinyl naphthalene compounds. These compounds, in turn, can be used in various polymerization and cross-coupling reactions to create new materials and complex molecules. The synthesis of functionalized naphthalenes is a very active area of research, with numerous methods being developed to introduce a wide array of substituents onto the naphthalene core. nih.govnih.govresearchgate.net The versatility of the dibromoethenyl group makes this compound a valuable starting material for accessing a diverse range of these important compounds. smolecule.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic methods for 1-(2,2-dibromoethenyl)naphthalene, such as the Corey-Fuchs reaction, often rely on stoichiometric reagents and can generate significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.
A promising avenue is the exploration of catalytic methods that minimize waste and improve efficiency. For instance, developing catalytic systems for the direct dibromo-olefination of 1-naphthaldehyde (B104281) would be a significant advancement. This could involve the design of novel transition-metal catalysts or the use of organocatalysis to achieve the desired transformation with higher atom economy.
Furthermore, leveraging mechanochemistry, such as ball milling, could offer a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net Research into the mechanochemical synthesis of brominated naphthalenes has shown promise and could be extended to the synthesis of this compound. researchgate.net
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Future Research Focus |
| Corey-Fuchs Reaction | Well-established, reliable | Stoichiometric reagents, waste generation | Modification to use catalytic reagents |
| Direct Catalytic Dibromo-olefination | High atom economy, reduced waste | Catalyst development required | Design of efficient transition-metal or organocatalysts |
| Mechanochemistry | Solvent-free, potentially high-yielding | Scalability may be a challenge | Optimization of reaction conditions and scalability |
| Electrochemical Methods | Mild conditions, high selectivity | Requires specialized equipment | Exploration of different electrode materials and electrolytes smolecule.com |
Exploration of Novel Reactivity and Selectivity Patterns for the Gem-Dibromoethenyl Group
The gem-dibromoethenyl group is a versatile functional handle, capable of participating in a wide array of chemical transformations. While its conversion to terminal alkynes via the Corey-Fuchs reaction is well-documented, a deeper exploration of its reactivity could unveil novel synthetic pathways. smolecule.com
Future research should focus on investigating the differential reactivity of the two bromine atoms. Developing conditions for the selective mono-substitution of the gem-dibromoethenyl group would open doors to a wider range of functionalized naphthalene (B1677914) derivatives. This could be achieved through careful control of reaction conditions, the use of sterically demanding reagents, or the application of regioselective catalytic methods.
Moreover, the electrochemical reduction of this compound has been shown to produce either the corresponding bromoalkyne or terminal alkyne depending on the conditions. smolecule.com Further investigation into the electrochemical behavior of this compound could lead to highly selective and controlled transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and reactions of this compound with flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and high-throughput screening. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless multi-step syntheses. beilstein-archives.orgucd.ie
Future work could focus on developing continuous-flow processes for the synthesis of this compound itself. This would enable on-demand production and purification, reducing the need for storage of this potentially reactive intermediate.
Furthermore, coupling flow synthesis with automated reaction screening would allow for the rapid exploration of a wide range of reaction conditions and coupling partners for the gem-dibromoethenyl group. This high-throughput approach could accelerate the discovery of novel reactions and the synthesis of libraries of naphthalene-based compounds for biological screening or materials science applications.
Chemo- and Bio-Catalytic Transformations
The application of chemo- and bio-catalysis to the transformations of this compound is a largely unexplored but highly promising area.
Chemo-catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for C-C bond formation. Applying these methods to this compound could provide efficient routes to a diverse array of functionalized naphthalene derivatives. Research should focus on developing robust catalytic systems that can selectively activate one or both of the C-Br bonds.
Bio-catalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. While the biocatalytic transformation of naphthalene itself has been studied, the application of enzymes to derivatives like this compound is a nascent field. nih.govresearchgate.net Enzymes such as dehalogenases or oxygenases could potentially be engineered or discovered to perform selective transformations on the gem-dibromoethenyl group or the naphthalene ring. For example, naphthalene 1,2-dioxygenase is a bacterial enzyme that performs the syn-dihydroxylation of naphthalene. nih.gov Exploring the substrate scope of such enzymes could lead to novel and environmentally friendly synthetic routes.
Computational Design of New Reactions and Functional Materials Precursors
Computational chemistry and molecular modeling can play a crucial role in guiding future research by predicting the reactivity of this compound and designing novel functional materials. nih.govresearchgate.net
Density functional theory (DFT) calculations can be employed to:
Predict Reactivity: Model the reaction pathways and transition states for various transformations of the gem-dibromoethenyl group, helping to identify promising new reactions and optimize existing ones.
Design Functional Materials: Predict the electronic and optical properties of polymers and other materials derived from this compound. This can guide the synthesis of new organic semiconductors, light-emitting materials, and other functional materials with tailored properties. smolecule.com
By combining computational design with experimental validation, researchers can accelerate the discovery of new applications for this versatile compound. For instance, computational studies could identify promising naphthalene-based structures for applications in organic electronics, leading to the targeted synthesis of these materials from this compound. researchgate.net
Q & A
Q. What are the recommended laboratory synthesis routes for 1-(2,2-Dibromoethenyl)naphthalene?
Halogenation of naphthalene derivatives is a common approach. For example, bromination of 1-vinylnaphthalene using brominating agents (e.g., Br₂ in inert solvents) under controlled temperature and stoichiometric conditions. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and GC-MS to verify purity . Alternative methods may involve coupling reactions, such as Heck coupling, using dibromoethylene precursors .
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- Thermodynamic stability : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions.
- Solubility : Measure in polar/nonpolar solvents via UV-Vis spectroscopy.
- Volatility : Assess via gas chromatography (GC) under controlled temperatures (e.g., 25–150°C) . Reference databases like NIST Chemistry WebBook provide comparative data for analogous compounds .
Q. What analytical techniques are optimal for detecting trace levels of this compound in environmental samples?
- GC-MS with electron ionization (EI) for high sensitivity and structural confirmation.
- HPLC-UV/Vis for quantification in water or soil extracts.
- Solid-phase microextraction (SPME) for preconcentration in air samples .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between in vitro and in vivo models?
- In vitro : Use hepatic microsomes (e.g., rat or human) to identify phase I metabolites (e.g., epoxidation via CYP450 enzymes) and phase II conjugates (e.g., glutathione adducts).
- In vivo : Apply LC-MS/MS to analyze urinary or plasma metabolites in rodent models. Discrepancies may arise due to interspecies variations in enzyme activity or bioavailability .
Q. What experimental designs mitigate bias in toxicological studies of halogenated naphthalenes?
- Randomization : Assign doses/exposure groups using stratified randomization to control for confounding variables (e.g., sex, age).
- Blinding : Implement double-blinding in histopathological assessments.
- Risk of Bias (RoB) Tools : Use standardized questionnaires (e.g., Table C-6/C-7 in ) to evaluate study reliability. Prioritize studies with low RoB scores .
Q. How can conflicting data on environmental degradation rates be resolved?
- Systematic Reviews : Follow steps outlined in (e.g., Steps 4–8) to rate confidence in evidence. For example, higher weight is given to studies using ISO-compliant biodegradation assays versus field observations with uncontrolled variables.
- Meta-analysis : Pool data from multiple studies, adjusting for variables like pH, temperature, and microbial activity .
Q. What mechanisms explain the compound’s potential genotoxicity?
- DNA Adduct Formation : Use ³²P-postlabeling assays to detect covalent binding to DNA in cell lines.
- Reactive Oxygen Species (ROS) : Measure oxidative stress markers (e.g., 8-OHdG) via ELISA in exposed tissues.
- Compare results to structurally similar compounds (e.g., 2-methylnaphthalene) to identify structure-activity relationships .
Methodological Guidance
Q. How should researchers design dose-response studies for inhalation exposure?
- Exposure Chambers : Use whole-body inhalation systems with real-time monitoring (e.g., PID sensors) to verify concentrations.
- Endpoints : Include lung histopathology, bronchoalveolar lavage fluid (BALF) biomarkers (e.g., IL-6, TNF-α), and respiratory function tests.
- Reference ATSDR’s inclusion criteria for route-specific toxicity (Table B-1 in ) .
Q. What strategies validate computational models predicting this compound’s environmental fate?
- QSAR Models : Validate using experimental log Kow and Henry’s Law constants (e.g., from ).
- Fugacity Modeling : Compare predicted vs. measured concentrations in multi-media samples (air, water, soil).
- Uncertainty analyses (e.g., Monte Carlo simulations) improve reliability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LD₅₀ values across studies?
- Study Quality : Apply ’s confidence ratings (High/Moderate/Low) based on RoB assessments.
- Experimental Conditions : Adjust for differences in solvent carriers, exposure duration, or animal strains.
- Meta-regression : Statistically model variables contributing to heterogeneity (e.g., using R or Python packages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
